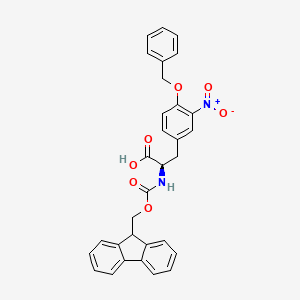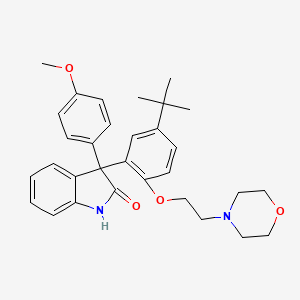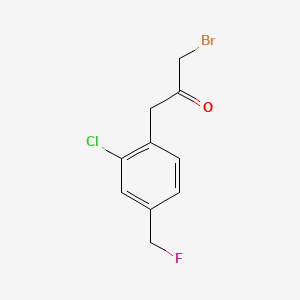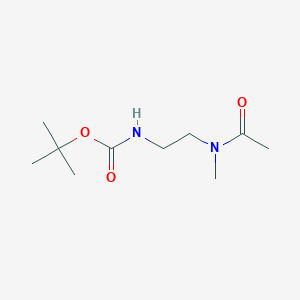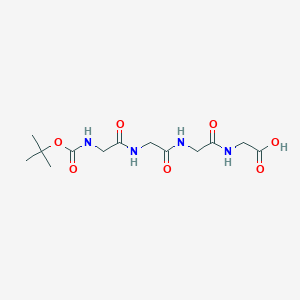![molecular formula C8H5BrN2O2S B14038719 3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with amino and bromine groups at the 3 and 5 positions, respectively, and a carboxylic acid group at the 2 position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of thieno[3,2-b]pyridine-2-carboxylic acid followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: Ammonia or primary amines under reflux conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and interact with biological targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by forming hydrogen bonds and hydrophobic interactions. This inhibition can lead to the modulation of various cellular pathways, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amino and bromine substitutions.
3-Amino-5-chlorothieno[3,2-b]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
5-Bromo-2-thiophenecarboxylic acid: Similar bromine substitution but lacks the pyridine ring.
Uniqueness
3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and materials .
Propriétés
Formule moléculaire |
C8H5BrN2O2S |
|---|---|
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2S/c9-4-2-1-3-6(11-4)5(10)7(14-3)8(12)13/h1-2H,10H2,(H,12,13) |
Clé InChI |
BLWMQEWCVSGNTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1SC(=C2N)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)


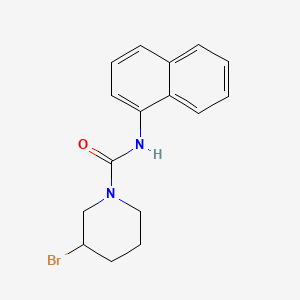
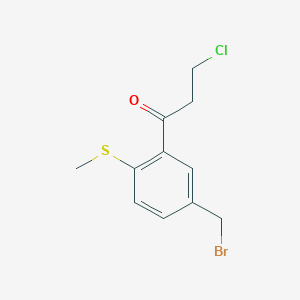
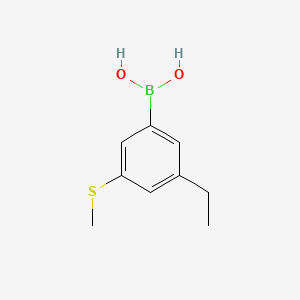
![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
